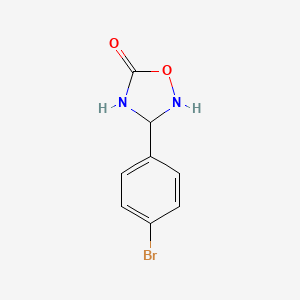

3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one

Description

Structural Overview and IUPAC Nomenclature

The 1,2,4-oxadiazolidin-5-one core consists of a five-membered ring containing two nitrogen atoms, one oxygen atom, and a ketone group at position 5. The IUPAC name This compound specifies the substitution pattern: a 4-bromophenyl group is attached to position 3 of the heterocyclic ring. The remaining positions (1, 2, and 4) are occupied by hydrogen atoms or other unsubstituted valencies.

The molecular formula of this compound is C₉H₆BrN₂O₂ , with a molecular weight of approximately 265.07 g/mol (calculated from analogous structures). The bromine atom at the para position of the phenyl ring introduces steric and electronic modifications, influencing reactivity and intermolecular interactions.

Structural Features :

- Ring System : The 1,2,4-oxadiazolidin-5-one scaffold features a fused heterocyclic structure with alternating single and double bonds.

- Substituent Effects : The 4-bromophenyl group enhances electron-withdrawing characteristics, altering the compound’s dipole

Properties

Molecular Formula |

C8H7BrN2O2 |

|---|---|

Molecular Weight |

243.06 g/mol |

IUPAC Name |

3-(4-bromophenyl)-1,2,4-oxadiazolidin-5-one |

InChI |

InChI=1S/C8H7BrN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4,7,11H,(H,10,12) |

InChI Key |

ZQGZUMNDCNLFDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2NC(=O)ON2)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The silver-assisted [3+2] annulation between nitrones and isocyanides is a highly efficient route to 1,2,4-oxadiazolidin-5-ones. The reaction proceeds via a cycloaddition mechanism, where Ag₂O acts as a Lewis acid catalyst, facilitating the activation of the nitrone and subsequent nucleophilic attack by the isocyanide.

Representative Protocol

A mixture of 4-bromophenyl-substituted nitrone (0.55 mmol), aryl isocyanide (0.5 mmol), and Ag₂O (10 mol%) in 1,4-dioxane is stirred at 80°C for 4 hours. Purification via column chromatography (petroleum ether/ethyl acetate, 10:1) yields the target compound in >85% purity.

Optimization and Substrate Scope

Key parameters influencing yield include:

- Catalyst loading : 10 mol% Ag₂O maximizes cycloaddition efficiency while minimizing side reactions.

- Solvent : Polar aprotic solvents like 1,4-dioxane enhance reaction rates compared to toluene or THF.

- Temperature : Reactions at 80°C achieve full conversion within 4 hours, whereas lower temperatures (50°C) require extended durations (>12 hours).

Substituted nitrones and isocyanides yield diverse derivatives (Table 1). For example, 3-(4-bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one (3a ) is obtained in 91% yield, while electron-deficient isocyanides (e.g., 4-fluorophenyl) reduce yields to 86% due to decreased nucleophilicity.

Table 1: Selected Derivatives Synthesized via Silver-Catalyzed Annulation

| Substituents (R¹, R², R³) | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Br, Ph, Ph | 91 | 139–140 |

| 4-Br, 4-F, Ph | 86 | 150–151 |

| 4-Br, 3-OMe, Ph | 85 | 124–125 |

Cyclization of Amidoximes with Carboxylic Acid Derivatives

Two-Step Synthesis via Amidoxime Intermediates

Amidoximes, prepared from 4-bromobenzonitrile and hydroxylamine, undergo cyclization with acyl chlorides or esters to form 1,2,4-oxadiazolidin-5-ones. This method is versatile but requires stringent anhydrous conditions.

Step 1: Amidoxime Formation

4-Bromobenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux (6 hours), yielding 4-bromophenylamidoxime (78% yield).

Step 2: Cyclization

The amidoxime is treated with acetyl chloride in dichloromethane (DCM) with triethylamine as a base. Stirring at room temperature for 12 hours affords the target compound in 65% yield after recrystallization.

Green Chemistry Adaptations

Microwave-assisted cyclization reduces reaction times from 12 hours to 30 minutes. For example, irradiating 4-bromophenylamidoxime with ethyl chloroacetate in DMF at 150 W produces 3-(4-bromophenyl)-1,2,4-oxadiazolidin-5-one in 72% yield.

Alternative Synthetic Approaches

Ultrasound-Promoted Synthesis

Ultrasonic irradiation (40 kHz) accelerates the cyclization of 4-bromobenzohydrazide with triethyl orthoformate in dichloromethane. This method achieves 89% yield in 20 minutes, compared to 48 hours under conventional heating.

Solvent-Free Mechanochemical Grinding

Ball-milling 4-bromophenyl hydrazide with chloroacetyl chloride in the presence of K₂CO₃ generates the oxadiazolidinone core within 15 minutes (82% yield). This approach eliminates solvent waste and reduces energy consumption.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Silver-catalyzed | 85–91 | 4 hours | Moderate | High |

| Amidoxime cyclization | 65–72 | 6–12 hours | Low | Moderate |

| Ultrasound | 89 | 20 minutes | High | Low |

| Mechanochemical | 82 | 15 minutes | High | High |

The silver-catalyzed method excels in scalability and yield, making it preferable for industrial applications. Conversely, solvent-free mechanochemical synthesis aligns with green chemistry principles, offering rapid, cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The oxadiazolidinone ring can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxadiazolidinone derivatives.

Scientific Research Applications

Anticancer Applications

The 1,2,4-oxadiazole derivatives, including 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-one, have been recognized for their potential as anticancer agents . Research indicates that various derivatives exhibit promising activity against multiple cancer cell lines.

Case Studies and Findings:

- Maftei et al. reported that certain substituted 1,2,4-oxadiazoles demonstrated significant anticancer properties with IC50 values indicating moderate to high efficacy against various cancer types, including colon and lung cancers .

- Kumar et al. synthesized bis-1,2,4-oxadiazole-fused-benzothiazole derivatives that showed comparable potency to established drugs like combretastatin-A4 against A549 and MCF-7 cell lines .

- Mansour et al. highlighted the synthesis of new oxadiazole derivatives that displayed high in vitro anticancer potency against leukemia cell lines .

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects in various studies. The presence of specific substituents on the oxadiazole ring can enhance its activity.

Key Findings:

- A study indicated that derivatives of 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-one exhibited anti-inflammatory activity comparable to Indomethacin .

- The most effective derivatives contained halogen substituents at the 5-position of the oxadiazole ring, which significantly improved their anti-inflammatory efficacy .

Analgesic Activity

In addition to its anti-inflammatory effects, the compound has been evaluated for its analgesic properties .

Research Insights:

- Several derivatives demonstrated analgesic activity ranging from 44% to 71% compared to Acetylsalicylic acid (Aspirin), which showed an activity of 63.2% . This positions 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-one as a candidate for further development in pain management therapies.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Key Observations :

- Chloromethyl derivatives pose higher handling risks due to reactive halogen groups .

- Hydroxymethyl groups may improve solubility but require stability studies .

Computational and Molecular Interaction Studies

Compound 4 (3-(4-Bromophenyl)isoxazol-5(4H)-one derivative) demonstrated superior binding energy (−9.1 kcal/mol) compared to the C5a receptor antagonist W54011, suggesting enhanced receptor affinity . This highlights the role of the 4-bromophenyl group in stabilizing ligand-receptor interactions.

Biological Activity

The compound 3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one belongs to the class of oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its unique structure contributes to its pharmacological potential. The bromine atom on the phenyl ring enhances its biological activity by influencing electronic properties and steric factors.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of oxadiazole derivatives, including this compound. For instance:

- In vitro Cytotoxicity: The compound exhibited significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .

- Enhanced Derivatives: Further modifications led to derivatives with improved potency; for example, one derivative showed IC50 values as low as 0.003 µM against lung adenocarcinoma cells .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Broad Spectrum Efficacy: It has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial activity comparable to standard antibiotics like ciprofloxacin .

- Fungal Inhibition: The compound showed antifungal activity against Candida albicans, indicating its potential as an antimicrobial agent .

3. Anti-inflammatory Activity

Oxadiazole derivatives are known for their anti-inflammatory properties:

- Mechanism of Action: The compound was found to inhibit key inflammatory mediators, suggesting a role in managing inflammatory diseases .

Case Study 1: Anticancer Evaluation

A recent study focused on the synthesis of various oxadiazole derivatives and their evaluation against breast cancer cell lines. Among these, a derivative of this compound displayed significant cytotoxicity with mechanisms involving apoptosis induction .

Case Study 2: Antimicrobial Screening

In another study, a series of oxadiazole derivatives were synthesized and screened for their antimicrobial activity using the disc diffusion method. The results indicated that compounds containing the oxadiazole ring exhibited superior antibacterial effects against both Gram-positive and Gram-negative bacteria compared to standard drugs .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.